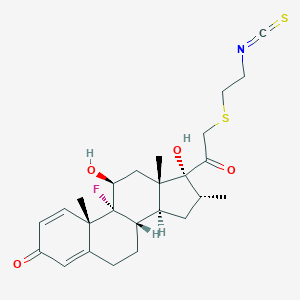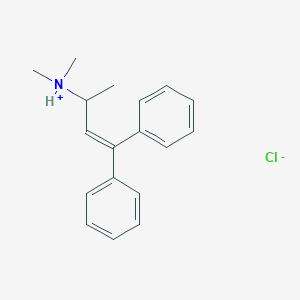
Dex-ncs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dex-ncs is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of an isothiocyanatoethyl thioether group at the 21st position of the dexamethasone molecule, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether typically involves the modification of dexamethasone at the 21st position. The process begins with the protection of the hydroxyl groups on dexamethasone, followed by the introduction of the isothiocyanatoethyl thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and mild bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing purification techniques like recrystallization and chromatography to obtain a high-purity compound suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Dex-ncs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
Dex-ncs has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanato groups into molecules.
Biology: Employed in studies to investigate the effects of glucocorticoid derivatives on cellular processes.
Medicine: Explored for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves its interaction with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The isothiocyanatoethyl thioether group may enhance the compound’s binding affinity to the receptor and its overall biological activity. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, known for its potent anti-inflammatory effects.
Prednisolone: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dex-ncs is unique due to the presence of the isothiocyanatoethyl thioether group, which imparts distinct chemical reactivity and potentially enhanced biological activity compared to its parent compound and other similar glucocorticoids.
Propiedades
Número CAS |
131567-23-2 |
|---|---|
Fórmula molecular |
C25H32FNO4S2 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
Clave InChI |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Sinónimos |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)





![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)


